Prenylpiperitol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Prenylpiperitol can be synthesized through a series of chemical reactions involving the prenylation of piperitol. The synthetic route typically involves the use of prenyl bromide and piperitol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the plant Coleonema pulchellum. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Prenylpiperitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; conditionsorganic solvents and catalysts.
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated prenyl groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the prenyl group.
Scientific Research Applications
Prenylpiperitol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of lignan compounds.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of prenylpiperitol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. It has been shown to inhibit the production of reactive oxygen species and reduce the expression of pro-inflammatory cytokines . The compound also interacts with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperitol: (CAS: 52151-92-5)
Demethylpiperitol: (CAS: 170713-44-7)
Sesamin: (CAS: 607-80-7)
Paulownin: (CAS: 13040-46-5)
Sesamolin: (CAS: 526-07-8)
Uniqueness
Prenylpiperitol is unique among its similar compounds due to its specific prenylated structure, which imparts distinct biological activities. Unlike piperitol and demethylpiperitol, this compound has a prenyl group attached to its molecular structure, enhancing its lipophilicity and bioavailability . This unique structural feature contributes to its potent antimicrobial and anti-inflammatory properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-15(2)8-9-27-20-6-4-16(10-22(20)26-3)24-18-12-29-25(19(18)13-28-24)17-5-7-21-23(11-17)31-14-30-21/h4-8,10-11,18-19,24-25H,9,12-14H2,1-3H3/t18-,19-,24+,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYFFRZGPDZASV-QKFIJCJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102541 | |
Record name | 1,3-Benzodioxole, 5-[tetrahydro-4-[3-methoxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-1H,3H-furo[3,4-c]furan-1-yl]-, (1α,3aα,4α,6aα)-(-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54631-93-5 | |
Record name | 1,3-Benzodioxole, 5-[tetrahydro-4-[3-methoxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-1H,3H-furo[3,4-c]furan-1-yl]-, (1α,3aα,4α,6aα)-(-)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54631-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzodioxole, 5-[tetrahydro-4-[3-methoxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-1H,3H-furo[3,4-c]furan-1-yl]-, (1α,3aα,4α,6aα)-(-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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